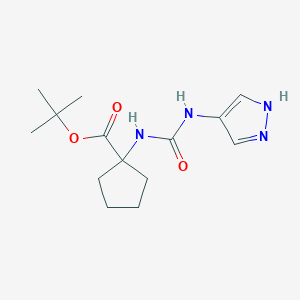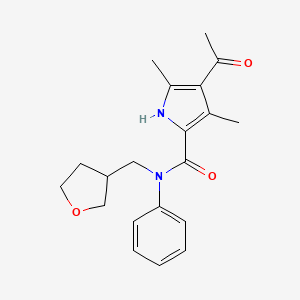
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate, also known as TPC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cyclopentane-based compound that contains a pyrazole ring and a tert-butyl group. This compound has shown promising results in various research fields, including medicinal chemistry, nanotechnology, and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and pathways involved in inflammation and tumor growth. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is its ease of synthesis and incorporation into various drug delivery systems. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is also relatively stable and has a long shelf life, making it an ideal candidate for use in laboratory experiments. However, one limitation of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate. One potential area of research is the development of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate-based drug delivery systems for the treatment of various diseases. Another potential area of research is the study of the mechanism of action of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate, which could lead to the development of new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, the synthesis and characterization of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate derivatives could lead to the development of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate involves a multi-step process that begins with the reaction of tert-butyl cyclopentanone with hydrazine hydrate to form tert-butyl cyclopentanone hydrazone. The hydrazone is then reacted with ethyl chloroformate to form tert-butyl 1-(1H-pyrazol-4-ylcarbamoyl) cyclopentane-1-carboxylate. Finally, the tert-butyl group is deprotected using trifluoroacetic acid to obtain tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate.
Scientific Research Applications
Tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been extensively studied for its potential use in various scientific research fields. It has been shown to have significant anti-inflammatory, anti-tumor, and anti-oxidant properties. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has also been studied for its potential use in drug delivery systems, as it can be easily incorporated into liposomes and nanoparticles.
properties
IUPAC Name |
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-13(2,3)21-11(19)14(6-4-5-7-14)18-12(20)17-10-8-15-16-9-10/h8-9H,4-7H2,1-3H3,(H,15,16)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCNOGNOTUENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)NC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)

![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)